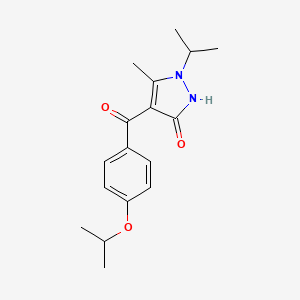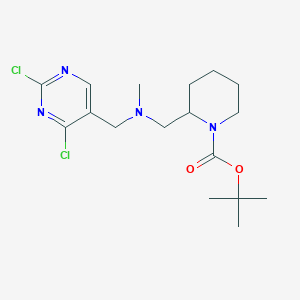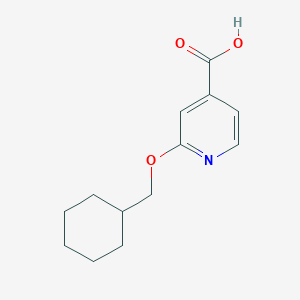
4-Pyridinecarboxylic acid,2-(cyclohexylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridinecarboxylic acid,2-(cyclohexylmethoxy)- is an organic compound that belongs to the class of pyridinecarboxylic acids This compound features a pyridine ring substituted with a carboxylic acid group at the fourth position and a cyclohexylmethoxy group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylic acid,2-(cyclohexylmethoxy)- typically involves the reaction of 4-pyridinecarboxylic acid with cyclohexylmethanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ester linkage. The reaction conditions may include:
Temperature: Moderate to high temperatures (e.g., 60-100°C) to promote the reaction.
Catalysts: Acidic catalysts like sulfuric acid or basic catalysts like sodium hydroxide.
Solvents: Common solvents include dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include:
Continuous flow reactors: To ensure consistent reaction conditions and improved scalability.
Purification steps: Such as recrystallization or chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pyridinecarboxylic acid,2-(cyclohexylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where the cyclohexylmethoxy group or the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Including halogens or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield pyridinecarboxylic acid derivatives with additional oxygen-containing functional groups.
Reduction: Can produce alcohol derivatives or other reduced forms of the compound.
Substitution: Results in new compounds with different functional groups replacing the original ones.
Applications De Recherche Scientifique
4-Pyridinecarboxylic acid,2-(cyclohexylmethoxy)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases or conditions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Pyridinecarboxylic acid,2-(cyclohexylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Altering cellular processes: Such as signal transduction, gene expression, or metabolic pathways.
Inducing specific biological responses: Depending on the context and concentration of the compound.
Comparaison Avec Des Composés Similaires
4-Pyridinecarboxylic acid,2-(cyclohexylmethoxy)- can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
4-Pyridinecarboxylic acid: Lacks the cyclohexylmethoxy group and may have different chemical and biological properties.
2-Pyridinecarboxylic acid: Has the carboxylic acid group at the second position, leading to different reactivity and applications.
3-Pyridinecarboxylic acid:
Propriétés
Formule moléculaire |
C13H17NO3 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
2-(cyclohexylmethoxy)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H17NO3/c15-13(16)11-6-7-14-12(8-11)17-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,15,16) |
Clé InChI |
KEYVYYLBGBZSEF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)COC2=NC=CC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


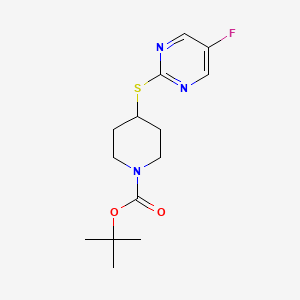
![1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B13975027.png)

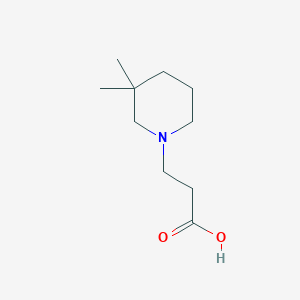

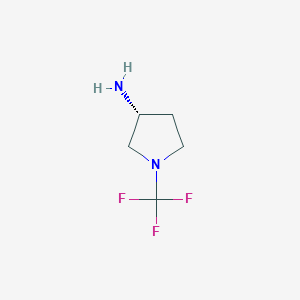
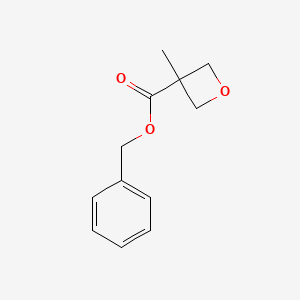

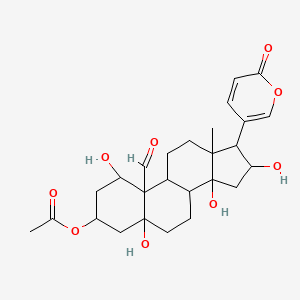

![1-[4-(Aminocarbonyl)-2-methylphenyl]-5-[5-(1H-imidazol-1-yl)-2-thienyl]-1H-pyrrole-2-propanoic acid](/img/structure/B13975078.png)
![6-Ethyl-1,6-diazaspiro[3.4]octane](/img/structure/B13975085.png)
